BenchChemオンラインストアへようこそ!

Pentanedioic acid, 2-(1,3-dihydro-4-nitro-1-oxo-2H-isoindol-2-yl)-

pKa Ionization HPLC method development

2-(4-Nitro-1-oxoisoindolin-2-yl)pentanedioic acid, designated Lenalidomide Impurity 12, is a member of the isoindolinone class of compounds. It is a process-related impurity and synthetic intermediate in the manufacture of lenalidomide, an immunomodulatory drug (IMiD).

Molecular Formula C13H12N2O7
Molecular Weight 308.24 g/mol
CAS No. 295357-72-1
Cat. No. B3121858
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePentanedioic acid, 2-(1,3-dihydro-4-nitro-1-oxo-2H-isoindol-2-yl)-
CAS295357-72-1
Molecular FormulaC13H12N2O7
Molecular Weight308.24 g/mol
Structural Identifiers
SMILESC1C2=C(C=CC=C2[N+](=O)[O-])C(=O)N1C(CCC(=O)O)C(=O)O
InChIInChI=1S/C13H12N2O7/c16-11(17)5-4-10(13(19)20)14-6-8-7(12(14)18)2-1-3-9(8)15(21)22/h1-3,10H,4-6H2,(H,16,17)(H,19,20)
InChIKeyRZPMMKDWVZJPMQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Lenalidomide Impurity 12 (CAS 295357-72-1): A 4-Nitro-1-Oxoisoindolin-2-yl Pentanedioic Acid Reference Standard for Regulatory Analysis


2-(4-Nitro-1-oxoisoindolin-2-yl)pentanedioic acid, designated Lenalidomide Impurity 12, is a member of the isoindolinone class of compounds. It is a process-related impurity and synthetic intermediate in the manufacture of lenalidomide, an immunomodulatory drug (IMiD) . The compound possesses a 4-nitro substituent on the isoindolinone ring and a glutaric acid side chain, distinguishing it from the closed-ring glutarimide structure of lenalidomide and making it a key reference standard for analytical method validation and quality control [1]. It is also a structural analog of thalidomide.

Why Generic Substitution with Other Lenalidomide Analogs Fails for Impurity 12 (CAS 295357-72-1)


While thalidomide, lenalidomide, and pomalidomide share a common phthalimide or isoindolinone core, the specific combination of the 4-nitro group and the open-ring glutaric acid side chain in this compound imparts unique physicochemical properties, including markedly different acidity (pKa 3.29 vs. 10.75 for lenalidomide) and solubility profiles, that render generic substitution invalid for analytical reference standards . Furthermore, as a certified impurity reference standard with defined purity (97.22% HPLC), it is essential for regulatory-compliant analytical method development, Abbreviated New Drug Application (ANDA) submissions, and quality control of lenalidomide drug substance, where any substitution would compromise method accuracy and regulatory acceptance and can impact the stability and safety assessment of lenalidomide products [1].

Quantitative Differential Evidence for Procuring Lenalidomide Impurity 12 (CAS 295357-72-1)


Acidity (pKa) Differentiation: Lenalidomide Impurity 12 Shows a 7.46-log Lower pKa than the API

The predicted pKa of 2-(4-nitro-1-oxoisoindolin-2-yl)pentanedioic acid is 3.29 ± 0.10, whereas the predicted pKa of lenalidomide is 10.75 ± 0.40 . This 7.46 log unit difference means the impurity is predominantly ionized (deprotonated) at physiological pH and at typical HPLC mobile phase pH (e.g., pH 4.0), while lenalidomide remains largely un-ionized. This differential ionization ensures chromatographic resolution and affects dissolution profile comparisons.

pKa Ionization HPLC method development

DMSO Solubility Contrast: Lenalidomide Impurity 12 is Markedly Less Soluble than the API

2-(4-Nitro-1-oxoisoindolin-2-yl)pentanedioic acid is reported as slightly soluble in DMSO, whereas lenalidomide is soluble in DMSO up to 30 mg/mL . This orders-of-magnitude solubility differential demands different solvent strategies for standard preparation and can impact LC method development, as achieving equivalent concentrations is not feasible.

Solubility DMSO Standard preparation

Certified High Purity for ANDA-Compliant Analysis: 97.22% HPLC Purity vs. Other Impurity Standards

Lenalidomide Impurity 12 is supplied with a certified purity of 97.22% (HPLC) as per vendor specification, accompanied by COA, HPLC, HNMR, and MS data [1]. In comparison, certified purity for Lenalidomide Impurity 1 is typically 97% (HPLC) . This level of characterization supports its use as a reference standard in analytical method validation (AMV) and ANDA submissions.

Purity Reference standard ANDA

Exclusive Synthetic Intermediate Role in Lenalidomide Manufacturing

In the lenalidomide synthetic route, 3-(4-nitro-1-oxoisoindolin-2-yl)piperidine-2,6-dione is a key intermediate, which is then reduced to lenalidomide [1]. The target compound, 2-(4-nitro-1-oxoisoindolin-2-yl)pentanedioic acid, represents the open-ring glutaric acid counterpart of this nitro intermediate. Its formation pathway is distinct from both the closed-ring nitro intermediate and the final API, making it a unique process-specific marker for ring-opening side reactions.

Synthesis Intermediate Process control

Potential Genotoxic Alert Differentiation: Nitro Group vs. Amino Group in the API

The 4-nitro substituent in this compound triggers a structural alert for potential mutagenicity, as nitroaromatic compounds are recognized potential genotoxic impurities [1]. The ICH M7 guideline classifies structures with an alert for mutagenicity but lacking specific data as Class 3, requiring control at the Threshold of Toxicological Concern (TTC) [2]. In contrast, lenalidomide possesses a 4-amino substituent which does not carry the same genotoxic alert.

Genotoxic impurity Nitro group ICH M7

Optimal Scientific and Industrial Application Scenarios for Lenalidomide Impurity 12 (CAS 295357-72-1)


Reference Standard for ANDA Method Validation and Quality Control

With a certified purity of 97.22% (HPLC) and full characterization (COA, HPLC, HNMR, MS), this compound is specifically utilized as a reference standard for method validation (AMV) and quality control (QC) testing in lenalidomide drug product manufacturing, directly supporting ANDA submissions [1].

HPLC Method Development and Selectivity Testing

The compound's distinct pKa (3.29) and ionization profile, which are 7.46 log units lower than lenalidomide (pKa 10.75), enable its use as a critical probe for assessing HPLC method selectivity and ensuring baseline separation from the API under acidic conditions .

Process-Related Impurity Fate and Synthetic Route Monitoring

As the open-ring glutaric acid counterpart to the closed-ring nitro intermediate in lenalidomide synthesis, this compound is an essential marker for monitoring ring-opening side reactions during process development, allowing manufacturers to track and control this specific impurity [2].

Genotoxic Impurity Evaluation and Safety Risk Assessment

Owing to its nitroaromatic structural alert, which classifies it as a potential Class 3 genotoxic impurity per ICH M7, the compound is used in safety risk assessments to establish acceptable intake limits and develop targeted analytical methods for its detection at trace levels [3].

Quote Request

Request a Quote for Pentanedioic acid, 2-(1,3-dihydro-4-nitro-1-oxo-2H-isoindol-2-yl)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.